
Tosufloxacin
概要
説明
Tosufloxacin is a third-generation fluoroquinolone antibacterial agent characterized by a 2,4-difluorophenyl group at the N-1 position and a 3-amino-1-pyrrolidinyl group at the C-7 position of the quinolone nucleus . It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Pseudomonas aeruginosa, and Escherichia coli . Notably, this compound demonstrates exceptional efficacy against bacterial persisters—dormant cells tolerant to conventional antibiotics—in S. aureus and E. coli in vitro . It is clinically used for respiratory, urinary, and skin infections, particularly those caused by Mycoplasma and drug-resistant pathogens . However, its clinical utility is tempered by pharmacokinetic limitations, such as low blood concentrations in animal models, and adverse effects like crystal nephropathy and acute generalized exanthematous pustulosis (AGEP) .
準備方法
合成経路と反応条件
トスフロキサシンは、複数段階のプロセスによって合成されます。一般的な方法の1つは、7-(3-アミノピロリジン-1-イル)-1-(2,4-ジフルオロフェニル)-6-フルオロ-4-オキソ-1,4-ジヒドロ-1,8-ナフチリジン-3-カルボン酸とp-メチルベンゼンスルホン酸一水和物を、メタノールと水の混合物中で反応させることです。 反応は65〜70°Cで7時間行い、その後活性炭を加えてろ過します .
工業生産方法
工業的には、トスフロキサシンは、溶媒蒸発法、粉砕法、超音波法、凍結乾燥法などによって調製されることが多いです。 これらのうち、溶媒蒸発法は、反応効率が高く、溶解特性が優れていることから、最も適した方法とされています .
化学反応の分析
反応の種類
トスフロキサシンは、次のようなさまざまな化学反応を起こします。
酸化: トスフロキサシンは、特定の条件下で酸化され、さまざまな酸化生成物を生成します。
還元: 還元反応により、トスフロキサシン中の官能基が修飾され、抗菌活性が変化します。
置換: トスフロキサシンは、特にフッ素原子において置換反応を起こす可能性があり、薬理作用に影響を与える可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤(置換反応用)などがあります。これらの反応の条件は、目的の生成物に応じて異なりますが、一般的には、制御された温度とpHレベルで行われます。
生成される主な生成物
これらの反応から生成される主な生成物には、抗菌活性が修飾された、トスフロキサシンのさまざまな誘導体が含まれます。これらの誘導体は、さまざまな細菌感染症の治療への潜在的な利用について研究されています。
科学研究への応用
トスフロキサシンは、幅広い科学研究への応用を有しています。
化学: フルオロキノロン系抗生物質とその化学的性質を研究する際のモデル化合物として使用されます。
生物学: トスフロキサシンは、細菌細胞壁とDNA複製への影響について研究されています。
医学: 呼吸器系、胆道系、泌尿器系、消化器系の感染症の治療に使用されます。
工業: トスフロキサシンは、新しい抗菌剤の開発や、薬物溶解性とバイオアベイラビリティを向上させる製剤の開発に使用されています.
科学的研究の応用
Efficacy Against Bacterial Persisters
Research indicates that tosufloxacin exhibits remarkable activity against bacterial persisters—dormant cells that survive antibiotic treatment. A study demonstrated that this compound effectively killed persisters of Staphylococcus aureus enriched by other antibiotics such as ofloxacin and gentamicin . In vitro experiments revealed that this compound (50 μM) had higher efficacy against Escherichia coli and S. aureus persisters compared to other quinolones . The identification of specific genes involved in persistence under this compound exposure has further elucidated its unique action mechanism, revealing candidates such as surA and lpcA that contribute to reduced antibiotic tolerance .
Pharmacokinetics
This compound is characterized by favorable pharmacokinetic properties, including good oral bioavailability and a favorable distribution profile. Its pharmacokinetics have been extensively studied, indicating that it achieves effective concentrations in various tissues, making it suitable for treating systemic infections . The compound's hydrophobicity is comparable to that of other fluoroquinolones, which influences its uptake across bacterial membranes .
Clinical Applications
This compound has been primarily utilized in treating respiratory tract infections, urinary tract infections, and skin infections. Its broad-spectrum activity makes it a valuable option in clinical settings where antibiotic resistance is a concern. Notably, it has been evaluated for use in both monotherapy and combination therapy for various bacterial infections.
Case Studies
- Infection Management : A clinical study highlighted the successful use of this compound in managing complicated urinary tract infections caused by multi-drug resistant E. coli. Patients treated with this compound showed significant improvement in clinical symptoms and microbiological clearance.
- Respiratory Infections : Another case study documented the effectiveness of this compound against community-acquired pneumonia caused by resistant strains of Streptococcus pneumoniae. The treatment resulted in rapid resolution of symptoms and was well-tolerated by patients.
Summary Table: Comparative Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Against Persisters |
---|---|---|
E. coli | 0.03 µg/mL | High |
S. aureus | 0.4 µg/mL | High |
Klebsiella pneumoniae | 0.5 µg/mL | Moderate |
Pseudomonas aeruginosa | 2.0 µg/mL | Low |
作用機序
トスフロキサシンは、DNA複製と転写に不可欠な酵素である、細菌のDNAジャイレースとトポイソメラーゼIVを阻害することで、抗菌作用を発揮します。 これらの酵素を阻害することにより、トスフロキサシンは細菌DNAのスーパーコイリングを阻害し、細胞死を引き起こします .
類似化合物との比較
In Vitro Potency Spectrum
Tosufloxacin consistently outperforms other fluoroquinolones in vitro. Compared to sparfloxacin, ciprofloxacin, and fleroxacin, this compound exhibits 8- to 16-fold lower MIC90 values (minimum inhibitory concentration for 90% of isolates) against Gram-positive cocci and Gram-negative bacilli (Table 1) .
Table 1: In Vitro MIC90 Values (µg/mL) of Fluoroquinolones
Organism | This compound | Sparfloxacin | Ciprofloxacin | Fleroxacin |
---|---|---|---|---|
Staphylococcus aureus | 0.016–0.03 | 0.06–0.12 | 0.5 | >24 |
P. aeruginosa | 1.0 | 4.0 | 2.0 | >24 |
Enterococcus faecalis | 0.25 | 1.0 | 2.0 | >24 |
E. coli | ≤0.03 | 0.06 | ≤0.03 | 0.5 |
- Gram-Positive Activity: this compound’s MIC90 for methicillin-susceptible S. aureus (0.016 µg/mL) is 30-fold lower than ciprofloxacin (0.5 µg/mL) .
- Gram-Negative Activity : While slightly less potent than ciprofloxacin against Enterobacteriaceae, this compound is superior against Acinetobacter spp. and Xanthomonas maltophilia .
Persister Cell Eradication
This compound is uniquely effective against bacterial persisters. In a screen of 1,524 clinical drugs, this compound eradicated S. aureus persisters enriched by ofloxacin, gentamicin, or vancomycin, achieving >99% killing at 50 µM . Comparatively, clinafloxacin and sarafloxacin showed incomplete eradication under the same conditions .
Pharmacokinetics and Solubility
In animal studies, blood concentrations were insufficient to match in vitro efficacy . However, formulation with hydroxypropyl-β-cyclodextrin (HP-β-CD) via supercritical CO₂ dispersion enhances dissolution rates from 14% (pure drug) to 61% (inclusion complex), improving bioavailability .
Resistance Profiles
- Cross-Resistance : this compound-resistant mutants (e.g., E. coli with parC and gyrA mutations) exhibit cross-resistance to ciprofloxacin and sparfloxacin .
- Mutation Frequency: Spontaneous resistance to this compound occurs at frequencies of 10⁻⁷ to 10⁻⁹ in Gram-negative bacilli, comparable to other fluoroquinolones .
Adverse Effects
This compound has a higher risk of crystal nephropathy compared to other quinolones. A 2024 case study confirmed renal deposition of this compound crystals via mass spectrometry, leading to interstitial nephritis . It also induces AGEP, with drug-specific lymphocyte stimulation tests (DLST) confirming hypersensitivity .
Classification and Clinical Positioning
This compound belongs to Group 3 fluoroquinolones (with sparfloxacin and levofloxacin), characterized by enhanced Gram-positive and atypical pathogen coverage. In contrast, Group 4 agents (e.g., moxifloxacin) add anaerobic activity but carry higher toxicity risks .
Key Advantages and Limitations
生物活性
Tosufloxacin is a second-generation fluoroquinolone antibiotic primarily used for treating bacterial infections. Its efficacy against various pathogens, particularly in biofilm-associated infections, has garnered attention in recent research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed findings from diverse sources.
This compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to bacterial cell death, making it effective against a range of Gram-negative and Gram-positive bacteria.
Antibacterial Efficacy
Recent studies have highlighted this compound's potent activity against biofilm-forming bacteria, particularly Nontypeable Haemophilus influenzae (NTHi), which is known to cause persistent infections such as acute otitis media.
In Vitro Studies
A study investigating the in vitro activity of this compound against NTHi demonstrated significant reductions in biofilm formation and bacterial viability:
- Concentration : 0.96 µg/mL
- Exposure Duration : 20 minutes
- Results :
Table 1: Efficacy of this compound Against NTHi Biofilm
Concentration (µg/mL) | % Reduction in Biofilm | % Viable Cells Killed |
---|---|---|
0.96 | Significant | 70% |
0.74 | Significant | 84% |
Control | None | 0% |
Pharmacokinetics
Pharmacokinetic parameters for this compound have been assessed in clinical settings:
- C max (Peak Serum Concentration) :
- 150 mg t.i.d.: 0.60 µg/mL
- 300 mg b.i.d.: 1.20 µg/mL
- t 1/2 (Half-Life) : Approximately 3.59 hours
- AUC (Area Under Curve) 0-24h :
Case Study on Acute Generalized Exanthematous Pustulosis (AGEP)
A notable case involved a patient who developed AGEP following this compound administration. The patient exhibited symptoms such as fever and widespread pustular rash after taking the medication for a common cold:
- Patient Profile :
- Age: 47 years
- Symptoms: Systemic erythematous eruptions, neutrophilia.
- Diagnosis : Positive drug lymphocyte stimulation test (DLST) confirmed this compound as the causative agent .
This case emphasizes the need for careful monitoring of adverse reactions associated with this compound, particularly in patients with a history of drug allergies.
Case Study on Drug-Induced Crystalluria
Another significant finding involves drug-induced crystalluria in pediatric patients attributed to this compound:
- Study Design : Retrospective analysis of children with crystalluria linked to this compound.
- Findings :
- Patient Demographics : Median age was 4 years; gastrointestinal symptoms were common.
- Acute Kidney Injury : Observed in two patients.
- : Awareness of potential renal injuries due to this compound is crucial, even at recommended doses .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Tosufloxacin, and how do they influence its pharmacokinetic profile?
this compound (C₁₉H₁₅N₄O₃F₃, MW 404.34) is a fluoroquinolone antibiotic with a 1,8-naphthyridine core structure. Its solubility, stability, and bioavailability are influenced by its zwitterionic nature (amine and carboxylic acid groups) and fluorine substituents, which enhance membrane permeability and target binding . These properties underpin its pharmacokinetic behavior, including tissue penetration and half-life, critical for dosing regimen design in clinical studies.
Q. What validated analytical methods are available for quantifying this compound in biological matrices?
High-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) is widely used for plasma concentration analysis. A validated method employs multiple reaction monitoring (MRM) transitions (m/z 405.2→387.2 for this compound; m/z 332.2→314.2 for internal standards) with a linear range of 6–2,000 ng·mL⁻¹, precision <10% RSD, and recoveries >97% . Fluorescent microscopic imaging using Mn²⁺-CTMAB-sensitized self-ordered rings offers an alternative for trace detection in non-biological matrices .
Q. How does this compound’s mechanism of action differ from other fluoroquinolones?
this compound inhibits bacterial DNA gyrase and topoisomerase IV, similar to other fluoroquinolones, but its 3-amino-pyrrolidinyl side chain enhances binding affinity to Gram-positive and atypical pathogens. Comparative studies should include MIC assays against reference strains and structural docking simulations to map interaction differences .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data across this compound studies?
Discrepancies in bioavailability or half-life may arise from inter-study variability in subject demographics, formulation differences, or analytical method sensitivity. To address this:
- Conduct meta-analyses with stratification by population age, renal function, and dosing regimens.
- Validate methods using harmonized protocols (e.g., ISO 17025) and cross-lab reproducibility tests .
- Apply pharmacokinetic modeling (e.g., non-compartmental analysis) to adjust for covariates .
Q. What experimental designs are optimal for evaluating this compound’s efficacy against multidrug-resistant (MDR) pathogens?
Use a combination of in vitro and in vivo models:
- In vitro : Time-kill assays and checkerboard synergy tests with β-lactams or macrolides.
- In vivo : Neutropenic murine models infected with MDR S. pneumoniae or P. aeruginosa. Include controls for resistance emergence (e.g., serial passage experiments) .
- Statistical analysis: Kaplan-Meier survival curves and Cox proportional hazards models .
Q. How can researchers optimize synthetic routes for this compound derivatives to improve target selectivity?
- Step 1 : Modify the 7-position pyrrolidinyl group via reductive amination or click chemistry.
- Step 2 : Screen derivatives using in silico docking (PDB: 2XCT for DNA gyrase) and ADMET predictors.
- Step 3 : Validate top candidates in MIC assays against ESKAPE pathogens and mammalian cytotoxicity screens .
Q. What methodological considerations are critical for detecting this compound residues in environmental samples?
- Sample preparation : Solid-phase extraction (SPE) with mixed-mode cartridges to isolate this compound from complex matrices.
- Detection : Couple UPLC with high-resolution MS (Q-TOF) for untargeted screening (LOQ <1 ng·L⁻¹).
- Quality control : Spike recovery tests (85–115%) and matrix-matched calibration curves to mitigate ion suppression .
Q. Methodological Tables
Table 1. Comparison of Analytical Methods for this compound
Table 2. Recommended In Vivo Study Parameters for this compound
Model | Infection Strain | Dose (mg/kg) | Endpoint Metrics | Statistical Test |
---|---|---|---|---|
Neutropenic mouse | P. aeruginosa | 10–40 BID | Bacterial load (CFU/g tissue) | ANOVA with Tukey post-hoc |
Rat pharmacokinetics | N/A | 20 single dose | Cₘₐₓ, t₁/₂, AUC₀–₂₄ | Non-compartmental analysis |
特性
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWFMDMBOJLQIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
100490-94-6 (4-toluene sulfonate) | |
Record name | Tosufloxacin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2044135 | |
Record name | Tosufloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100490-36-6 | |
Record name | Tosufloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100490-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tosufloxacin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tosufloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16850 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tosufloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOSUFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHJ553KQPS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。